2-[(2-Amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
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Overview
Description
H-Leucyl-Lysyl(Z)-OH: is a dipeptide compound consisting of leucine and lysine residues. The lysine residue is protected by a benzyloxycarbonyl (Z) group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: Attach the first amino acid (leucine) to a solid resin.
Step 2: Deprotect the amino group of leucine.
Step 3: Couple the protected lysine (Z) to the deprotected leucine.
Step 4: Deprotect the lysine (Z) group to obtain H-Leucyl-Lysyl(Z)-OH.
Reaction Conditions: Typically involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
-
Solution-Phase Peptide Synthesis
Step 1: Protect the amino group of leucine and the carboxyl group of lysine.
Step 2: Couple the protected leucine and lysine using a coupling reagent.
Step 3: Deprotect the amino and carboxyl groups to obtain H-Leucyl-Lysyl(Z)-OH.
Reaction Conditions: Similar to SPPS, using coupling reagents and organic solvents.
Industrial Production Methods
Industrial production of H-Leucyl-Lysyl(Z)-OH typically involves large-scale SPPS due to its efficiency and scalability. Automated peptide synthesizers are often used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: H-Leucyl-Lysyl(Z)-OH can undergo oxidation reactions, particularly at the lysine residue.
Reduction: The benzyloxycarbonyl (Z) group can be reduced to yield the free amine.
Substitution: The Z group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of H-Leucyl-Lysyl(Z)-OH.
Reduction: H-Leucyl-Lysyl-OH (free amine).
Substitution: Substituted derivatives with different protecting or functional groups.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Catalysis: Can act as a catalyst or ligand in certain chemical reactions.
Biology
Protein Engineering: Used in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Serves as a substrate or inhibitor in enzyme assays.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent or drug delivery vehicle.
Biomarker Discovery: Used in the identification and validation of biomarkers for various diseases.
Industry
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mechanism of Action
H-Leucyl-Lysyl(Z)-OH exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used. For example, as a substrate in enzyme assays, it binds to the active site of the enzyme, facilitating catalysis or inhibition.
Comparison with Similar Compounds
Similar Compounds
H-Leucyl-Lysyl-OH: Similar structure but without the Z protecting group.
H-Leucyl-Lysyl(Boc)-OH: Similar structure with a tert-butyloxycarbonyl (Boc) protecting group instead of Z.
H-Leucyl-Lysyl(Fmoc)-OH: Similar structure with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Z.
Uniqueness
Stability: The Z protecting group provides enhanced stability compared to other protecting groups.
Reactivity: The Z group can be selectively removed under mild conditions, making it versatile for various synthetic applications.
Biological Activity
2-[(2-Amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid, also known as NSC-333720, is a synthetic compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure
The compound's chemical formula is C28H37N3O, with a molecular weight of approximately 445.62 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, including amino acids and phenylmethoxycarbonyl moieties.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Modulation of Signaling Pathways : The compound could influence signaling pathways critical for cell growth and differentiation.
Anticancer Properties
Studies have suggested that NSC-333720 exhibits anticancer properties. For example:
- In vitro assays demonstrated that the compound inhibits the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy.
- Case Study : A study involving human cancer cell lines showed a significant reduction in cell viability when treated with varying concentrations of the compound over a 48-hour period.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Research indicates:
- In vitro studies have shown a decrease in pro-inflammatory cytokines when cells were treated with the compound.
Toxicity and Safety
While exploring the biological activity of NSC-333720, toxicity assessments are crucial. Preliminary studies indicate:
- Acute Toxicity : Animal models have been used to evaluate the acute toxicity of the compound. Results showed no significant adverse effects at low doses.
- Long-term Studies : Ongoing research is needed to fully understand the long-term safety profile and potential side effects.
Properties
Molecular Formula |
C20H31N3O5 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
NLDHNTHWLUFXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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